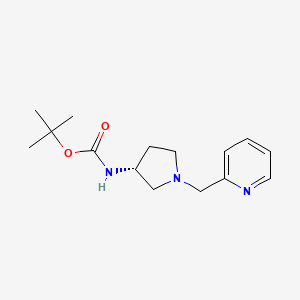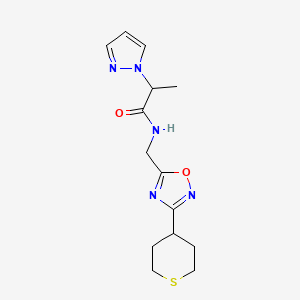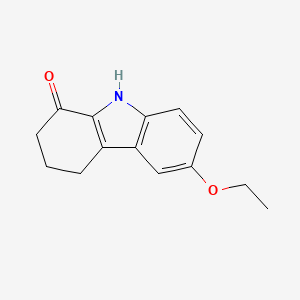![molecular formula C18H14N4OS B2703257 N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide CAS No. 307512-12-5](/img/structure/B2703257.png)
N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The naphthalene and triazolo[4,3-a]pyridine parts of the molecule are aromatic and might undergo electrophilic aromatic substitution reactions. The acetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the naphthalene and triazolo[4,3-a]pyridine rings would likely make the compound relatively nonpolar and potentially lipophilic. The acetamide group could form hydrogen bonds with other molecules .Scientific Research Applications
Synthesis and Heterocyclic System Development
Naphthalene derivatives, such as N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide, are central to the development of novel heterocyclic systems. These compounds are synthesized through various chemical reactions to form complex structures with potential applications in medicinal chemistry. For instance, the creation of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems showcases the versatility of naphthalene derivatives in forming condensed triazoles, which have applications as tranquilizers, fungicides, antihistamines, and antihypertensive preparations (Osyanin et al., 2012).
Bioorganic and Medicinal Chemistry
The diverse chemical properties of N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide derivatives enable their application in bioorganic and medicinal chemistry. For example, studies have identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide derivatives as potent inhibitors of aminopeptidase N (APN), showcasing their potential in anti-angiogenic activity and cancer treatment research (Lee et al., 2005).
Fluorescence and Sensing Applications
The structural modification of naphthalene derivatives also allows for the exploration of their photophysical properties, which are crucial in the development of fluorescent sensors and materials. For instance, bis-N-2-aryl triazole derivatives, which include naphthalene bridges, have been studied for their fluorescence properties, indicating potential applications in sensing and optical materials (Zhang et al., 2015).
Anticancer Activity
Furthermore, the anticancer activity of naphthalene derivatives is a significant area of research. Studies on N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide and its analogs have revealed their potential as anticancer agents. For example, certain derivatives have demonstrated potent inhibitory activities against various cancer cell lines, suggesting their role in the development of new anticancer drugs (Dhuda et al., 2021).
Anticonvulsant Potential
Research on the modification of naphthalene-sulfanyl-triazole compounds to enhance their medicinal properties has led to the development of derivatives with potential anticonvulsant activity. This highlights the broad applicability of these compounds in addressing various neurological disorders (Ghareb et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-naphthalen-1-yl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(12-24-18-21-20-16-10-3-4-11-22(16)18)19-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJPELBYIPGNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)
![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)
![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)
![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)


![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)
